molecular formula C11H12N2O B079690 2-Isopropylquinazolin-4-ol CAS No. 13182-64-4

2-Isopropylquinazolin-4-ol

Cat. No.: B079690
CAS No.: 13182-64-4
M. Wt: 188.23 g/mol
InChI Key: NJUQWDLNMJVYMV-UHFFFAOYSA-N
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Description

2-Isopropylquinazolin-4-ol is a chemical compound with the molecular formula C11H12N2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylquinazolin-4-ol typically involves the use of metal catalysts. One common method is the cyclization of anthranilic acid derivatives with isopropylamine under reflux conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride to facilitate the formation of the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isopropylquinazolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropylquinazolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with DNA and protein synthesis pathways .

Comparison with Similar Compounds

Uniqueness: 2-Isopropylquinazolin-4-ol is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-propan-2-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUQWDLNMJVYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360172
Record name 2-isopropylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13182-64-4
Record name 2-isopropylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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